molecular formula C12H16O4S2 B2732578 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate CAS No. 339018-99-4

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate

Cat. No.: B2732578
CAS No.: 339018-99-4
M. Wt: 288.38
InChI Key: USVDNTNIWHIWCA-UHFFFAOYSA-N
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Description

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate is a chemical compound with the molecular formula C12H17O4S2 and a molecular weight of 289.4 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system with a pentanoate ester group.

Scientific Research Applications

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate has various scientific research applications, including:

Safety and Hazards

The safety information for “(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements are H317 and H319, and the precautionary statements are P280, P305+P351+P338 .

Preparation Methods

The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate typically involves the reaction of thieno[2,3-b]thiopyran derivatives with pentanoic acid or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-2-3-4-11(13)16-10-6-8-18(14,15)12-9(10)5-7-17-12/h5,7,10H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVDNTNIWHIWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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